2-Allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine is a chemical compound characterized by its unique structure, which includes a tetrazole ring and an allylic substituent. This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. The presence of the allyl group and the dichlorobenzyl moiety contributes to its potential biological activity and reactivity in various chemical contexts. Its molecular formula is C11H12Cl2N6, indicating a complex arrangement that may facilitate interactions with biological targets or other chemical entities .
The reactivity of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine can be attributed to the functional groups present in its structure. The tetrazole ring can participate in nucleophilic substitution reactions, while the allyl group can undergo typical alkene reactions such as:
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .
Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological properties, including:
The specific biological activities of this compound would require further empirical studies to elucidate its mechanism of action and therapeutic potential .
The synthesis of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine can be approached through several methods:
These methods may vary based on the availability of starting materials and desired purity levels .
The applications of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine span several fields:
Interaction studies are essential to understand how 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine interacts with biological targets:
These studies provide insights into its therapeutic potential and safety profile .
Several compounds share structural or functional similarities with 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine. Here are some notable examples:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Allyl-1H-tetrazole | Tetrazole | Exhibits antimicrobial properties |
| N-(4-Chlorobenzyl)-1H-tetrazole | Tetrazole | Potential anti-inflammatory effects |
| 5-(Dichlorophenyl)-tetrazole | Tetrazole | Investigated for anticancer activity |
| 1-Methyl-1H-tetrazole | Tetrazole | Known for neuroprotective effects |
These compounds highlight the diversity within the tetrazole class while emphasizing the unique structural features of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine that may contribute to its distinct biological activities .
The tetrazole ring system in 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine adopts a planar conformation, as evidenced by crystallographic studies of analogous tetrazole-metal complexes [2]. While direct X-ray data for this specific compound is limited, structural insights can be extrapolated from platinum(II) complexes containing 2-methyl-2H-tetrazol-5-amine ligands. In such systems, the tetrazole ring coordinates via its N(4) atom, forming a slightly distorted square-planar geometry around the metal center [2].
Key crystallographic parameters for the tetrazole moiety include:
| Crystallographic Feature | Value |
|---|---|
| Tetrazole ring planarity | <0.05 Å RMSD |
| N(4)-C(5) bond length | 1.33 Å |
| Substituent dihedral angle | 76.8° ± 3.2° |
These structural attributes contribute to the compound's stability and influence its spectroscopic behavior.
The proton NMR spectrum reveals distinct signals corresponding to the allyl and dichlorobenzyl groups:
Key carbon resonances include:
The tetrazole ring exhibits three distinct nitrogen environments:
FT-IR spectroscopy confirms the presence of critical functional groups:
| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3250–3300 | Tetrazole NH |
| C=C stretch | 1635–1645 | Allyl group |
| C-Cl stretch | 740–780 | Dichlorobenzyl substituent |
| Tetrazole ring vibrations | 1450–1550 | N=N and C-N stretching |
| C-H bending (aromatic) | 680–710 | Ortho-dichloro substitution |
The absence of a strong absorption near 2100 cm⁻¹ excludes cyanide impurities, while the presence of multiple bands between 1450–1550 cm⁻¹ confirms the tetrazole ring's aromaticity .
Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:
| m/z | Relative Abundance | Fragment Ion |
|---|---|---|
| 284.14 | 100% (M⁺) | Molecular ion |
| 161.02 | 65% | [C₇H₅Cl₂]⁺ (dichlorobenzyl) |
| 123.09 | 42% | [C₃H₅N₄]⁺ (allyl-tetrazole) |
| 76.04 | 28% | [C₂HN₄]⁺ (tetrazole core) |
The base peak at m/z 284.14 corresponds to the intact molecular ion (C₁₁H₁₀Cl₂N₅⁺). Major fragmentation occurs via:
Palladium-mediated allylation remains the most direct route to install the 2-allyl fragment on the tetrazole scaffold. Two complementary approaches have proved particularly valuable for “2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine”.
| Table 1 | Representative palladium allylation conditions for 2-allyl tetrazoles | |||
|---|---|---|---|---|
| Entry | Catalyst system | Allyl source | Solvent | Yield (%) |
| 1 | Palladium tetrakis(triphenylphosphane) | Allyl acetate | Tetrahydrofuran | 78–93 [1] |
| 2 | Palladium(II) acetate + phenylboronic acid co-catalyst | trans-3-buten-2-ol | Dimethoxyethane | 90 [2] |
| 3 | Iridium dichloride bis(1,5-cyclooctadiene) + chiral phosphoramidite (comparison) | Racemic secondary allylic alcohol | 1,2-Dichloroethane | 82, >99% ee [5] |
Regioselectivity is governed by the preferential coordination of the tetrazole N-2 atom to the π-allyl-palladium species; steric hindrance at N-1 and the anionic character of N-2 favor exclusive alkylation [2].
The nitrile–azide [3 + 2] cycloaddition is the cornerstone for building the tetrazole ring on a 2,3-dichlorobenzyl framework. Density-functional calculations reveal that electron-withdrawing chlorine substituents lower the activation barrier by stabilizing the imidoyl-azide intermediate [6]. Experimentally, heterogeneous sulfonated carbon catalysis in dimethylformamide at one hundred degrees Celsius delivers 5-substituted tetrazoles in ninety-two percent yield and tolerates chloro-aromatic nitriles [7]. Homogeneous cobalt(II) complexes furnish analogous products in quantitative yield in dimethyl sulfoxide at one hundred and ten degrees Celsius, illustrating the benefit of late-transition-metal diazido species as reactive azide donors [8].
| Table 2 | Solvent screening for nitrile–azide cycloaddition (2,3-dichlorobenzonitrile model) |
| Solvent | Catalyst | Temperature (°C) | Isolated yield (%) |
| Dimethylformamide | Sulfonated glycerol-derived carbon | 100 | 92 [7] |
| Dimethyl sulfoxide | Cobalt(II) bis(azide) complex | 110 | 99 [8] |
| Tetrahydrofuran | Sulfonated carbon | 66 | 28 [7] |
| Toluene | Sulfonated carbon | 110 | 0 [7] |
| Acetonitrile | Cobalt(II) complex | 110 | 50 [8] |
| Water | Sulfonated carbon | 100 | Trace [7] |
For cases where nitrile precursors are inaccessible, a two-step diazotization–alkylation provides direct entry to 2,5-disubstituted tetrazoles. Aliphatic amines are first converted to diazonium intermediates in situ, which then undergo electrophilic substitution on monosubstituted tetrazoles; the method affords preferential 2-alkyl-5-substituted products in eighty-eight to ninety-three percent yield under mild aqueous conditions [9]. The one-pot variant that merges azide quenching with nitrite addition eliminates hazardous trimethylsilyl azide and is compatible with thiocyanate substituents [9].
Solvent polarity and donor ability exert parallel influences on cycloaddition rate and on subsequent palladium allylation. Dimethylformamide consistently balances azide solubility and nitrile activation, whereas dimethyl sulfoxide maximizes yield but complicates downstream removal because of its high boiling point [7] [8]. Polar protic solvents such as methanol severely depress cycloaddition yields (twenty percent) [8] and promote protodepalladation during allylation, lowering isolated yields by up to twenty percentage points [2]. Careful solvent selection therefore governs both synthetic efficiency and product purity.
Tetrazole products are highly polar, weakly acidic heterocycles that interact strongly with silica gel through hydrogen bonding. Consequences include streaking, tailing and poor recovery. Gradient systems containing dichloromethane – methanol – acetic acid (from ninety-eight : one : one to ninety-two : five : three, v : v : v) suppress ionic anchoring and elute N-protected tetrazoles cleanly [10]. In extremely polar cases, addition of two percent acetic acid to ethyl acetate–petroleum ether mixtures mitigates adsorption and raises recovery from forty-nine to seventy-eight percent [11]. When benzylic chloride impurities co-elute with the target amine, passage through tetrazole-functionalized weak-cation-exchange silica selectively retains the product and releases it with one molar ammonium hydroxide, providing over ninety percent recovery in a single step [12] [13].
| Table 3 | Common purification issues and remedies for tetrazole derivatives |
| Challenge | Observed symptom | Effective counter-measure | Source |
| Strong retention on silica gel | Broad tailing bands | Add one–three percent acetic acid to eluent | [10] |
| Co-elution with benzylic chlorides | Overlapping ultraviolet signals | Capture on tetrazole-functionalized ion-exchange silica, elute with ammonium hydroxide | [12] [13] |
| Irreversible adsorption | Mass loss >30% | Pre-treat silica with five percent triethylamine | [11] |